2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide
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Overview
Description
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide is a synthetic organic compound that features a nicotinamide core with substituents that include tetrahydrothiophene and thiophene groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrahydrothiophene derivative: This could involve the reduction of thiophene to tetrahydrothiophene using hydrogenation.
Attachment of the nicotinamide moiety: This step might involve a nucleophilic substitution reaction where the tetrahydrothiophene derivative reacts with a nicotinamide precursor.
Introduction of the thiophene group: This could be achieved through a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene group to the nicotinamide core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and tetrahydrothiophene moieties.
Reduction: Reduction reactions could be used to modify the nicotinamide core or the thiophene groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the nicotinamide core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Coupling reagents: Such as palladium catalysts for Suzuki or Stille couplings.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide would depend on its specific biological target. It could involve:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interacting with receptors: Modulating receptor activity.
Affecting cellular pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.
Thiophene derivatives: Compounds featuring thiophene rings with various functional groups.
Tetrahydrothiophene derivatives: Compounds with tetrahydrothiophene moieties and different substituents.
Uniqueness
The uniqueness of 2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(17-9-12-3-2-7-21-12)13-4-1-6-16-15(13)19-11-5-8-20-10-11/h1-4,6-7,11H,5,8-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSEZJJNQDNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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